molecular formula C9H7F3O3 B158987 Methyl 3-methoxy-2,4,5-trifluorobenzoate CAS No. 136897-64-8

Methyl 3-methoxy-2,4,5-trifluorobenzoate

Cat. No. B158987
M. Wt: 220.14 g/mol
InChI Key: WRNVSUJHRFXTKQ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a chemical compound with the CAS Number: 136897-64-8 . It is also known by the synonym 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole, Methyl 2,4,5-trifluoro-m-anisate . The compound has a molecular weight of 220.15 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,4,5-trifluoro-3-methoxybenzoate . The InChI code for the compound is 1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3 .

Scientific Research Applications

Vibrational and Optical Properties

  • Structural and Vibrational Analysis : Methyl 3-methoxy-2,4,5-trifluorobenzoate has been studied for its structural and vibrational properties. Using Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy along with Density Functional Theory (DFT) calculations, the molecular vibrations of similar compounds have been analyzed, revealing insights into their structural and electronic characteristics (Jeyavijayan & Murugan, 2020).

Applications in Photodynamic Therapy

  • Photosensitizer Potential in Cancer Treatment : Some derivatives of Methyl 3-methoxy-2,4,5-trifluorobenzoate exhibit properties suitable for photodynamic therapy, a treatment approach for cancer. These derivatives have been found to have good fluorescence properties and high singlet oxygen quantum yield, making them effective for use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Properties

  • Antimicrobial and Antitumor Activities : Research has found that certain derivatives of Methyl 3-methoxy-2,4,5-trifluorobenzoate possess moderate antitumor and antimicrobial activities. These findings indicate potential applications in the development of new therapeutic agents (Xia et al., 2011).

Environmental Analysis

  • Analysis of Environmental Phenols : Methods involving derivatives of Methyl 3-methoxy-2,4,5-trifluorobenzoate have been developed for measuring environmental phenols, such as parabens and triclosan, in human milk. This highlights its role in environmental health studies and exposure analysis (Ye, Bishop, Needham, & Calafat, 2008).

Metabolism Studies

  • Metabolic Pathways in Bacteria : Studies have shown that certain bacteria can metabolize derivatives of Methyl 3-methoxy-2,4,5-trifluorobenzoate, indicating its potential role in understanding bacterial metabolic pathways and biodegradation processes (Donnelly & Dagley, 1980).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2,4,5-trifluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVSUJHRFXTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443092
Record name methyl 3-methoxy-2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-2,4,5-trifluorobenzoate

CAS RN

136897-64-8
Record name methyl 3-methoxy-2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction proceeds according to the following reaction scheme: ##STR5##299 g of an aqueous solution which contains 15.6 g (81 mmol) of 3-hydroxy-2,4,5-trifluorobenzoic acid (B) are initially introduced into a glass flask with stirring and are treated with 10 g of xylene instead of the water-insoluble trialkylamine or amine mixture. A 30% strength by weight aqueous hydrochloric acid is added up to a pH of 7 and the pH is checked by means of a calibrated pH electrode which dips into the aqueous phase. A total of 156.8 g (1.41 mol) of dimethyl sulfate are then added dropwise at a temperature of 40° C. over a period of 3.5 hours and the pH is kept constant at 7 by addition of a total of 46.6 g of a 10% strength by weight aqueous sodium hydroxide solution. Despite a considerable excess of dimethyl sulfate, the dimethylated product, namely methyl 3-methoxy-2,4,5-trifluorobenzoate, is only formed in small amounts.3-Hydroxy-2,4,5-trifluorobenzoic acid (B) corresponding to a yield of 8.6%,methyl 3-hydroxy-2,4,5-trifluorobenzoate corresponding to a yield of 67% and methyl 3-methoxy-2,4,5-trifluorobenzoate (C) corresponding to a yield of only 8.7% are found, in each case based on 3-hydroxy-2,4,5-trifluorobenzoic acid employed.
[Compound]
Name
aqueous solution
Quantity
299 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
156.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Sanchez, RD Gogliotti, JM Domagala… - Journal of medicinal …, 1995 - ACS Publications
A series of l-cyclopropyl-6-fluoro-8-alkoxy (8-methoxy and 8-ethoxy)-quionoline-3-carboxylic acids and l-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids has been …
Number of citations: 95 pubs.acs.org

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